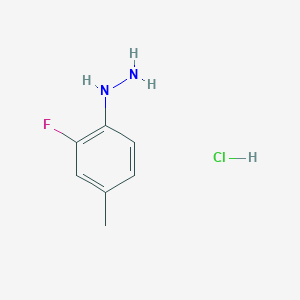(2-Fluoro-4-methylphenyl)hydrazine hydrochloride
CAS No.: 5052-05-1
Cat. No.: VC7845315
Molecular Formula: C7H10ClFN2
Molecular Weight: 176.62
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 5052-05-1 |
|---|---|
| Molecular Formula | C7H10ClFN2 |
| Molecular Weight | 176.62 |
| IUPAC Name | (2-fluoro-4-methylphenyl)hydrazine;hydrochloride |
| Standard InChI | InChI=1S/C7H9FN2.ClH/c1-5-2-3-7(10-9)6(8)4-5;/h2-4,10H,9H2,1H3;1H |
| Standard InChI Key | DFQZJMAPHJZMRH-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)NN)F.Cl |
| Canonical SMILES | CC1=CC(=C(C=C1)NN)F.Cl |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Synonyms
The compound is systematically named (2-fluoro-4-methylphenyl)hydrazine hydrochloride under IUPAC guidelines . Common synonyms include 2-fluoro-4-methylphenylhydrazine hydrochloride and (2-Fluoro-4-methyl-phenyl)-hydrazine hydrochloride . Its CAS Registry Number, 5052-05-1, serves as a universal identifier across chemical databases and regulatory frameworks .
Physicochemical Properties
The LogP value of 2.995 indicates moderate lipophilicity, suggesting balanced solubility in both aqueous and organic phases . The polar surface area (38.05 Ų) reflects the hydrazine group’s contribution to hydrogen bonding potential .
Applications in Research and Industry
Pharmaceutical Intermediate
The compound’s hydrazine group serves as a nucleophile in forming azo compounds and heterocycles, which are pivotal in drug discovery. For example:
-
Antimicrobial Agents: Hydrazine derivatives are precursors to sulfa drugs and antifungals.
-
Anticancer Research: Arylhydrazines are explored for their ability to inhibit tyrosine kinases.
Material Science
The fluorine atom’s electronegativity and the methyl group’s steric effects make this compound a candidate for synthesizing liquid crystals and coordination polymers.
The compound is classified under HS Code 2928000090 (“other organic derivatives of hydrazine”), attracting a 9.0% tax rebate in certain jurisdictions .
Comparative Analysis with Analogues
The sulfonyl analogue exhibits enhanced solubility in aqueous media, whereas the methyl derivative is more lipophilic.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume